molecular formula C9H12N4 B125965 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 872103-27-0

1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No. B125965
M. Wt: 176.22 g/mol
InChI Key: PMEOZFOGPJEHHE-UHFFFAOYSA-N
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Description

“1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been described in more than 5500 references . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines presents up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . The structures of these compounds are similar to the purine bases adenine and guanine .

Scientific Research Applications

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

    • Field : Chemistry
    • Summary : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods : Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The advantages and drawbacks of different synthetic strategies are considered .
  • Biomedical Applications of 1H-pyrazolo[3,4-b]pyridines

    • Field : Biomedical Sciences
    • Summary : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
    • Methods : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, are discussed .
    • Results : These compounds have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .
  • Pharmacological Properties

    • Field : Pharmacology
    • Summary : Pyrazolo[3,4-b]pyridine derivatives, including 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine, have a wide range of pharmacological properties .
    • Methods : These compounds are part of anxiolytic drugs (cartazolate, tracazolate, etazolate), and a drug for the treatment of pulmonary hypertension riociguat .
    • Results : These compounds have been studied in sufficient detail .
  • Anticancer, Antimalarial, Antiviral, and Anti-inflammatory Properties

    • Field : Biomedical Sciences
    • Summary : Pyrazolo[3,4-b]quinoline derivatives exhibit significant pharmacological activities such as anticancer, antimalarial, antiviral, and anti-inflammatory .
    • Methods : They were also found to have parasiticidal, antibacterial, anticancer, hypotensive, and vasodilatory properties .
    • Results : These compounds have been studied for their potential in treating various diseases .
  • One-Pot Green Synthesis

    • Field : Green Chemistry
    • Summary : A mild and catalyst-free multicomponent preparation of 1H-pyrazolo pyridines is described .
    • Methods : This one-pot synthesis uses simple aldehyde, 3-oxopropanenitrile, and 1H-pyrazol-5-amine starting materials to rapidly access structurally diverse products .
    • Results : This method provides a green and efficient way to synthesize 1H-pyrazolo pyridines .
  • Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives
    • Field : Chemistry
    • Summary : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods : Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The advantages and drawbacks of different synthetic strategies are considered .

Future Directions

The future directions for the study of “1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine” and similar compounds likely involve further exploration of their synthesis, properties, and potential biomedical applications . Given their structural similarity to purine bases, these compounds may have potential for development in medicinal chemistry .

properties

IUPAC Name

1-propan-2-ylpyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-6(2)13-9-7(4-12-13)3-8(10)5-11-9/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEOZFOGPJEHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=C(C=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427916
Record name 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

CAS RN

872103-27-0
Record name 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
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